NPE-caged-proton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

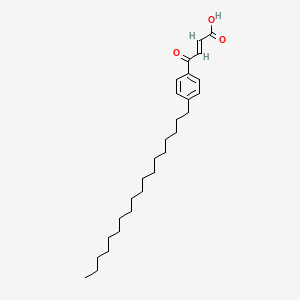

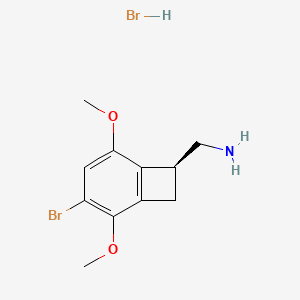

NPE-caged-proton is a 1-(2-nitrophenyl)ethyl caged proton that releases a sulfate ion and a proton upon photolysis . This process generates rapid acidifications down to pH 2 (pH jumps) . NPE-caged-proton is a caged proton composed of a nitrogen-containing polyethylene glycol (PEG) cage that encapsulates a proton . The proton is securely held within the cage through a hydrogen bond formed between the nitrogen atom and the proton .

Molecular Structure Analysis

The molecular weight of NPE-caged-proton is 269.21 . Its molecular formula is C8H8NO6S•Na . The proton is securely held within the cage through a hydrogen bond formed between the nitrogen atom and the proton .

Chemical Reactions Analysis

Upon exposure to light, NPE-caged-proton undergoes a process where the proton is released from the cage . This process is known as photolysis . The photolysis of NPE-caged-proton at 350 - 355 nm generates rapid acidifications down to pH 2 .

Physical And Chemical Properties Analysis

NPE-caged-proton is soluble to 100 mM in water and to 100 mM in DMSO . It appears as an off-white solid .

Wissenschaftliche Forschungsanwendungen

Membrane Fusion Studies

NPE-caged-proton: is instrumental in the study of membrane fusion processes. Researchers have utilized it to activate fusogenic proteins in viruses under controlled conditions. By uncaging the proton with ultraviolet light, scientists can induce a pH change that triggers the fusion of viral membranes with liposomes . This application is crucial for understanding the mechanisms of viral entry into host cells and could aid in the development of antiviral strategies.

pH Manipulation in Biological Systems

The ability of NPE-caged-proton to rapidly alter pH upon photolysis is valuable for studying pH-dependent biological processes. It can generate acidifications down to pH 2, allowing for the investigation of pH-sensitive enzymatic reactions, protein folding, and conformational changes .

Wirkmechanismus

Target of Action

The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .

Mode of Action

NPE-caged-proton is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .

Biochemical Pathways

The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.

Pharmacokinetics

The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.

Result of Action

The primary result of NPE-caged-proton’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.

Action Environment

The action of NPE-caged-proton can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.

Zukünftige Richtungen

NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes . Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.

Eigenschaften

IUPAC Name |

sodium;1-(2-nitrophenyl)ethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCXAXUWDTVOHF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NPE-caged-proton | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)